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Compound Name: Bumadizone

Cat. No.: B043250

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bumadizone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic
properties. This document provides a comprehensive overview of its chemical structure,
physicochemical properties, and mechanism of action. Detailed tables summarize key
guantitative data, and experimental protocols for relevant assays are described. Furthermore,
signaling pathways and experimental workflows are visualized using Graphviz diagrams to
facilitate a deeper understanding of its pharmacological role.

Chemical Structure and Identification

Bumadizone, with the IUPAC name 2-[phenyl-(phenylamino)carbamoyllhexanoic acid, is a
synthetic compound belonging to the class of malonic acid derivatives.[1] Its chemical structure
is characterized by a butylmalonic acid backbone linked to a 1,2-diphenylhydrazine moiety.

Table 1: Chemical Identifiers of Bumadizone
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Identifier Value
2-[phenyl-(phenylamino)carbamoyl]lhexanoic
IUPAC Name [phenyl-(pheny ) vl
acid[1]
CAS Number 3583-64-0[1]
Molecular Formula C19H22N203][1]
Molecular Weight 326.39 g/mol
CCCCC(C(=0O)N(C1=CC=CC=C1)NCc2=CcC=CC
SMILES
=C2)C(=0)0[1]
INChl=1S/C19H22N203/c1-2-3-14-
inChi 17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-
n

10-6-4-7-11-15/h4-13,17,20H,2-3,14H2,1H3,
(H,23,24)

Physicochemical Properties

The physicochemical properties of Bumadizone are crucial for its formulation, delivery, and

pharmacokinetic profile.

Table 2: Physicochemical Properties of Bumadizone

Property Value

Melting Point 117-119 °C

Boiling Point 487.4 °C at 760 mmHg

Solubility Slightly soluble in DMSO and Methanol.
pKa (Strongest Acidic) 4.35

LogP 4.01

Mechanism of Action and Signaling Pathway
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Bumadizone exerts its therapeutic effects primarily through the inhibition of cyclooxygenase
(COX) enzymes, which are key in the inflammatory cascade.

Inhibition of Prostaglandin Synthesis

As a non-selective COX inhibitor, Bumadizone targets both COX-1 and COX-2 enzymes.
These enzymes are responsible for the conversion of arachidonic acid into prostaglandins,
which are potent mediators of inflammation, pain, and fever. By blocking this pathway,
Bumadizone effectively reduces the production of these pro-inflammatory molecules.

Arachidonic Acid

Click to download full resolution via product page
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Bumadizone's inhibition of the COX pathway.

Experimental Protocols

This section outlines general methodologies for key experiments related to the evaluation of
Bumadizone.

Synthesis of Bumadizone (Conceptual)

A plausible synthesis would involve the reaction of butylmalonic acid with a suitable activating
agent, followed by condensation with 1,2-diphenylhydrazine.

Activation Activated Butylmalonyl
(e.g., SOCI2) Intermediate

1,2-Diphenylhydrazine

Purification
(e.g., Crystallization)
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A conceptual workflow for Bumadizone synthesis.

Protocol:

 Activation: Butylmalonic acid is reacted with a chlorinating agent like thionyl chloride to form
the more reactive acyl chloride.

o Condensation: The resulting activated intermediate is then reacted with 1,2-
diphenylhydrazine in an appropriate solvent, likely in the presence of a base to neutralize the
generated HCI.

 Purification: The crude product is purified, typically by recrystallization from a suitable solvent
system, to yield pure Bumadizone.

Characterization of Bumadizone

Standard analytical techniques are employed to confirm the identity and purity of the
synthesized Bumadizone.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to elucidate
the chemical structure by identifying the different types of protons and carbons and their
connectivity.

e Mass Spectrometry (MS): This technique determines the molecular weight of the compound
and provides information about its fragmentation pattern, further confirming the structure.

« Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional
groups present in the molecule, such as the carboxylic acid and amide carbonyl groups.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the inhibitory potency of Bumadizone against COX-1
and COX-2.

Protocol:
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Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are
used.

Incubation: The enzymes are pre-incubated with various concentrations of Bumadizone or a
vehicle control.

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE-z) produced is
quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

ICso Determination: The concentration of Bumadizone that causes 50% inhibition of enzyme
activity (ICso) is calculated from the dose-response curve.
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Workflow for an in vitro COX inhibition assay.

Quantitative Pharmacological Data

While specific ICso values for Bumadizone are not readily available in the public domain, its
classification as a non-selective NSAID implies that it inhibits both COX-1 and COX-2, likely
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with comparable potency to other traditional NSAIDs. Further research is required to definitively
guantify its inhibitory constants.

Conclusion

Bumadizone is a well-characterized NSAID with a clear mechanism of action involving the
non-selective inhibition of cyclooxygenase enzymes. Its chemical and physicochemical
properties are established, providing a solid foundation for its use in pharmaceutical
formulations. The provided conceptual experimental protocols offer a framework for the
synthesis, characterization, and pharmacological evaluation of Bumadizone and similar
compounds. Further studies to determine its precise inhibitory constants against COX-1 and
COX-2 would be valuable for a more complete understanding of its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b043250?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

